molecular formula C11H14ClN B13039471 (R)-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13039471
M. Wt: 195.69 g/mol
InChI Key: SZMHVFIDEZYARR-LLVKDONJSA-N
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Description

®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom, a methyl group, and a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Chlorination: Introduction of the chlorine atom at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: Introduction of the methyl group at the 5th position using methylating agents such as methyl iodide.

    Reduction: Reduction of the naphthalene ring to a tetrahydronaphthalene ring using hydrogenation catalysts like palladium on carbon.

    Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production methods for ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can further reduce the compound to more saturated derivatives using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound is used in the study of enzyme-substrate interactions and as a ligand in the development of chiral catalysts. Its chiral nature makes it valuable in stereoselective synthesis and asymmetric catalysis.

Medicine

In medicinal chemistry, ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.

Industry

The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of ®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, leading to different reactivity and applications.

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine:

Uniqueness

®-7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of functional groups and chiral center. This combination allows for selective interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(1R)-7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

SZMHVFIDEZYARR-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC2=C1CCC[C@H]2N)Cl

Canonical SMILES

CC1=CC(=CC2=C1CCCC2N)Cl

Origin of Product

United States

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